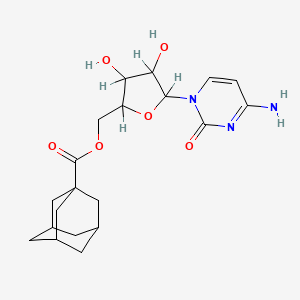

Adam CA

Description

Properties

CAS No. |

23113-01-1 |

|---|---|

Molecular Formula |

C20H27N3O6 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl adamantane-1-carboxylate |

InChI |

InChI=1S/C20H27N3O6/c21-14-1-2-23(19(27)22-14)17-16(25)15(24)13(29-17)9-28-18(26)20-6-10-3-11(7-20)5-12(4-10)8-20/h1-2,10-13,15-17,24-25H,3-9H2,(H2,21,22,27)/t10?,11?,12?,13-,15-,16+,17-,20?/m1/s1 |

InChI Key |

NMANUXYHRYVLDW-UITAOGKOSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

adamantoylcytarabine adamantoylcytarabine monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Adam CA discovery and synthesis pathway

An in-depth technical guide on "Adam CA" cannot be provided at this time due to the ambiguous nature of the topic "this compound". Searches for this term have yielded a wide range of unrelated results, including information on:

-

A Disintegrin and Metalloproteinase (ADAM) proteins: A family of transmembrane and secreted proteins involved in various biological processes, including cell adhesion and signaling.

-

Adam optimizer: An optimization algorithm used in machine learning.

-

The Creation of Adam: A famous fresco by Michelangelo.

-

Analysis Data Model (ADaM): A standard for clinical trial data analysis.

Without a more specific definition of "this compound," it is not possible to determine the correct subject for a detailed technical guide. To proceed, please provide additional information to clarify the topic, such as:

-

The full name of the molecule or compound.

-

The specific field of research (e.g., oncology, neuroscience, etc.).

-

Any relevant publications or patents that mention "this compound."

-

The chemical structure or any known biological targets.

Once more specific information is available, a comprehensive technical guide can be developed to meet the requirements of researchers, scientists, and drug development professionals.

No In-Vitro Studies Found for "Adam CA"; Focus Shifted to ADAM Protein Family

Initial searches for preliminary in-vitro studies on a compound or entity referred to as "Adam CA" did not yield any specific results. The scientific literature, based on the search, does not appear to contain information on a molecule with this designation. However, the search results consistently and extensively referenced the ADAM (A Disintegrin and Metalloproteinase) family of proteins, suggesting a possible misnomer in the original query. Consequently, this in-depth technical guide will focus on the preliminary in-vitro studies of the ADAM protein family, with a particular emphasis on ADAM17, a well-researched member of this family.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in-vitro experimental data, protocols, and signaling pathways associated with the ADAM proteins, based on the available search information.

Quantitative Data from In-Vitro Studies of ADAM Proteins

A summary of quantitative data from various in-vitro experiments on ADAM proteins is presented below, offering a comparative look at their functional impact in different cellular contexts.

| Protein | Cell Line | Experiment | Finding |

| ADAM17 | Human Umbilical Vein Endothelial Cells (HUVECs) | Matrigel Invasion Assay | A 41% reduction in VEGF-independent invasion was observed in cells with ADAM-17 knockdown.[1] |

| ADAM17 | HCT116 and LoVo (Colorectal Cancer) | TGF-α Shedding Assay | Silencing of ADAM-17 completely inhibited TGF-α shedding induced by 5-Fluorouracil treatment.[2] |

| ADAM12 | SW480 (Colon Cancer) | Gene Expression Analysis | A significant upregulation of ADAM12 mRNA was observed at 24 and 48 hours post-irradiation (10 Gy).[3] |

| ADAM12 | CT26 (Colon Cancer) | Gene Expression Analysis | Increased ADAM12 mRNA expression was noted at 14 and 24 hours following irradiation (5 Gy).[3] |

| ADAM29 | MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay | Overexpression of ADAM29 led to a 54% increase in cell proliferation by day 4.[4] |

| ADAM29 | MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay | Knockdown of ADAM29 resulted in a reduction of cell proliferation to 68% of control by day 4.[4] |

| ADAM29 | MDA-MB-231 (Breast Cancer) | Cell Migration Assay | A 94% increase in cell migration was observed at 24 hours with ADAM29 overexpression.[4] |

| ADAM29 | MDA-MB-231 (Breast Cancer) | Cell Invasion Assay | ADAM29 overexpression led to a 20% increase in cell invasion at 48 hours.[4] |

| ADAM17 | HEK293 | Proteolytic Cleavage Assay | Knockout of ADAM17 resulted in a 39.1 ± 3.4% reduction in the cleavage of the α2δ-1 subunit at the cell surface.[5] |

| ADAM17 | HEK293 | Electrophysiology | A 44.5% reduction in barium currents (IBa) through CaV2.2 channels was observed in ADAM17 knockout cells.[5] |

Detailed Experimental Protocols

This section outlines the methodologies for key in-vitro experiments cited in the search results, providing a reference for researchers looking to replicate or build upon these studies.

Cell Culture and Transfection for Electrophysiological Analysis

For electrophysiological studies, CRISPR-engineered wild-type, ADAM17 knockout, and ADAM10 knockout HEK293 cells were utilized. Transfection was carried out using the PolyJet reagent with a 3:1 ratio to the DNA mixture, which included plasmids for CaV2.2-HA or CaV1.2, α2δ-1, and β1b or β3 in a 3:2:2 ratio. The culture medium was replaced 12 hours post-transfection, and the cells were incubated for an additional 42 hours at 37°C. The CD8 protein was used as a marker to identify transfected cells.[5]

In-Vitro Angiogenesis Tube Formation Assay

To assess the role of secreted factors in angiogenesis, Human Umbilical Vein Endothelial Cells (HUVECs) were treated with conditioned media. This media was collected from both wild-type and ADAM12 knockout SW480 colon cancer cells that were either irradiated (10 Gy) or left non-irradiated. The formation of capillary-like tube structures by the HUVECs was then evaluated.[3]

Matrigel Invasion Assay

The invasive capacity of HUVECs with ADAM-17 knockdown (siAD-17) was compared to control cells (siCo). The assay was conducted using a three-dimensional Matrigel matrix, and cell invasion was measured both in the presence and absence of Vascular Endothelial Growth Factor (VEGF) to determine the role of ADAM-17 in this process.[1]

Visualizing ADAM-Related Signaling Pathways and Workflows

To better understand the complex roles of ADAM proteins, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

ADAM17-Mediated EGFR Signaling Pathway

ADAM17 plays a critical role in the ectodomain shedding of ligands for the Epidermal Growth Factor Receptor (EGFR). This proteolytic event releases soluble ligands that can then activate EGFR and its downstream pro-proliferative signaling cascades, such as the PI3K/AKT pathway.[6][7]

Caption: Activation of ADAM17 leads to the shedding of EGFR ligands and subsequent cell proliferation.

Experimental Workflow for In-Vitro Angiogenesis Studies

This diagram outlines the key steps in an in-vitro investigation into the role of ADAM-17 in angiogenesis, a process crucial for tumor growth and metastasis.[1][8]

Caption: A typical experimental workflow for studying the impact of ADAM-17 on angiogenesis in vitro.

Logical Framework for ADAM17-Mediated Chemoresistance

In-vitro studies have revealed a mechanism by which cancer cells can develop resistance to chemotherapy. The process involves the activation of ADAM17 in response to cytotoxic drugs, leading to the release of pro-survival growth factors.[2]

Caption: The logical progression from chemotherapy exposure to the development of drug resistance via ADAM17.

References

- 1. ADAM-17 Regulates Endothelial Cell Morphology, Proliferation, and In Vitro Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemotherapy-induced activation of ADAM-17: a novel mechanism of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM12 expression is upregulated in cancer cells upon radiation and constitutes a prognostic factor in rectal cancer patients following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ADAM-17 regulates endothelial cell morphology, proliferation, and in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function and Targets of ADAM Proteins in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction to ADAM Proteins

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in various physiological and pathological processes.[1][2] These zinc-dependent metalloproteinases are characterized by a unique multi-domain structure which includes a pro-domain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[3][4] This complex structure allows ADAMs to participate in proteolysis, cell adhesion, cell fusion, and intracellular signaling.[3][5]

In the context of cancer, ADAMs are gaining significant attention. Several members, including ADAM8, ADAM9, ADAM10, ADAM12, and ADAM17, are frequently overexpressed in malignant tissues and their elevated levels often correlate with poor prognosis.[6][7][8] These proteins contribute to tumor growth and progression by regulating cell proliferation, invasion, angiogenesis, and immune evasion.[6][7][8] A primary mechanism through which they exert these effects is "ectodomain shedding," a process where they cleave and release the extracellular portions of transmembrane proteins.[5][9] This action can activate signaling pathways critical for cancer development, such as those involving growth factors and their receptors.[6][7][8][10]

Core Biological Functions of ADAMs in Cancer

The multifaceted roles of ADAM proteins in cancer biology are primarily driven by their proteolytic and adhesive functions.

Proteolytic Activity: Ectodomain Shedding

The metalloproteinase domain of ADAMs is responsible for their proteolytic activity. Unlike matrix metalloproteinases (MMPs) that primarily degrade extracellular matrix components, ADAMs are specialized in cleaving the ectodomains of a wide array of cell-surface proteins.[5][9] This shedding can have several consequences:

-

Activation of Growth Factor Signaling: ADAMs, particularly ADAM10 and ADAM17, are key sheddases for the ligands of the Epidermal Growth Factor Receptor (EGFR).[10] They cleave and release precursor forms of ligands like Transforming Growth Factor-alpha (TGF-α), amphiregulin, and heparin-binding EGF-like growth factor (HB-EGF).[7][10][11] The released soluble ligands then bind to and activate EGFR, promoting cancer cell proliferation, survival, and migration.[10][12]

-

Modulation of Notch Signaling: ADAM10 is the principal sheddase for the Notch receptor.[13] Ligand-dependent cleavage of Notch by ADAM10 is a critical step in the activation of the Notch signaling pathway, which is implicated in cancer stem cell maintenance and tumor initiation.[9][13] ADAM17 can also cleave Notch, but this often occurs in a ligand-independent manner.[9][14]

-

Regulation of Cell Adhesion: ADAMs can shed adhesion molecules such as E-cadherin and N-cadherin.[13][15] The cleavage of these molecules can disrupt cell-cell adhesion, a key step in the epithelial-mesenchymal transition (EMT), which promotes cancer cell invasion and metastasis.[16]

-

Immune Evasion: ADAM17 is involved in shedding various immune-regulatory molecules.[6][7][8] For instance, it can cleave cytokine receptors, altering the tumor microenvironment and helping cancer cells evade immune surveillance.[12]

Adhesive Function: Integrin Interactions

The disintegrin domain of ADAM proteins can interact with integrins, a family of cell adhesion receptors. This interaction can modulate cell-matrix and cell-cell adhesion, influencing cell migration and invasion.[17] For example, ADAM15 is unique in that it contains an RGD (Arg-Gly-Asp) motif in its disintegrin-like domain, a classic recognition site for integrins.[17]

Key ADAMs in Cancer: ADAM10 and ADAM17

While several ADAMs are implicated in cancer, ADAM10 and ADAM17 (also known as TNF-α converting enzyme, or TACE) are among the most extensively studied and are considered major therapeutic targets.[6][7][8][9][10]

ADAM10

ADAM10 is overexpressed in numerous cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[6][15][18] Its expression often correlates with increased tumor grade, metastasis, and poor patient survival.[15][19]

-

Key Targets: The primary substrates of ADAM10 in cancer include the Notch receptor, EGFR ligands (EGF, betacellulin), E-cadherin, N-cadherin, and the amyloid precursor protein (APP).[9][13]

-

Biological Impact: By cleaving these substrates, ADAM10 promotes cancer cell proliferation, migration, and invasion.[6][18] Its role in Notch signaling is particularly critical for the maintenance of cancer stem-like cells.[13]

ADAM17

ADAM17 is also widely overexpressed in various malignancies and is a key player in inflammation-associated cancers.[10][20] It is responsible for the shedding of over 80 different substrates.[12][21]

-

Key Targets: Major targets of ADAM17 include Tumor Necrosis Factor-alpha (TNF-α), various EGFR ligands (TGF-α, amphiregulin, epiregulin), and cytokine receptors like IL-6R.[7][14]

-

Biological Impact: ADAM17-mediated shedding of EGFR ligands is a major driver of tumor growth and resistance to therapy.[10][12] Its cleavage of TNF-α contributes to the inflammatory tumor microenvironment.[7] Silencing ADAM17 has been shown to reduce invasion and block in vivo tumor formation in preclinical models.[10]

Signaling Pathways Involving ADAMs in Cancer

ADAM proteins are central regulators of key signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway Activation

ADAM10 and ADAM17 are critical for the activation of the EGFR signaling pathway. They achieve this by shedding EGFR ligands from the cell surface, which then act in an autocrine or paracrine manner to activate the receptor.

References

- 1. A Disintegrin and Metalloprotease 12 Promotes Tumor Progression by Inhibiting Apoptosis in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAMs in cancer cell proliferation and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-function analysis of the ADAM family of disintegrin-like and metalloproteinase-containing proteins (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADAM (protein) - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. ADAM Proteases in Cancer: Biological Roles, Therapeutic Challenges, and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADAM Proteases in Cancer: Biological Roles, Therapeutic Challenges, and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ADAMs family of proteases as targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ADAM Proteins- Therapeutic Potential in Cancer: Ingenta Connect [ingentaconnect.com]

- 12. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An activated form of ADAM10 is tumor selective and regulates cancer stem-like cells and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADAM17: An Emerging Therapeutic Target for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Targeting ADAM10 in Cancer and Autoimmunity [frontiersin.org]

- 16. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. A Disintegrin and Metalloproteinase (ADAM) Family—Novel Biomarkers of Selected Gastrointestinal (GI) Malignancies? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unraveling "Adam CA": A Case of Mistaken Identity in Scientific Search

Initial investigations into the early research and discovery of a purported biological entity "Adam CA" have revealed no evidence of a protein, gene, or other molecule with this designation in existing scientific literature. Extensive searches across multiple databases have instead pointed towards "this compound" being a misinterpretation of an author's name, a computational framework, or other unrelated entities.

Our comprehensive search for "this compound" did not yield any results corresponding to a specific biological molecule. The term most frequently appeared as the name of a researcher, C.A. Adam, who has contributed to a variety of biomedical studies. These studies span diverse fields, including cardiovascular disease, diabetes, and neuroscience, but do not refer to a molecule named "this compound".

Further complicating the search, the term "ADAM" is a well-established acronym in molecular biology for a family of proteins known as "A Disintegrin and Metalloproteinase." These are transmembrane and secreted proteins involved in a wide range of cellular processes, including cell adhesion, signaling, and proteolysis. However, no specific member of the ADAM family is designated as "this compound."

The search also identified "this compound" in the context of a computational framework for cellular automata, a model used in various scientific disciplines to simulate complex systems. In this instance, "CA" is an abbreviation for Cellular Automaton and is not related to a biological molecule.

Given the lack of any scientific literature describing a protein or gene named "this compound," it is highly probable that the query is based on a misunderstanding or a typographical error. Researchers, scientists, and drug development professionals seeking information on a specific molecule are encouraged to verify the exact nomenclature.

For those interested in the ADAM family of proteins, a wealth of information is available regarding their structure, function, and roles in health and disease. Research in this area is ongoing, with many members of the ADAM family being investigated as potential therapeutic targets.

Adam CA chemical structure and properties

It appears there may be some ambiguity in the term "Adam CA." Scientific literature refers to several distinct entities with similar names, and the appropriate chemical structure and properties depend on the specific substance of interest. To provide an accurate and in-depth technical guide, please clarify which of the following you are referring to:

-

ADAMs (A Disintegrin and Metalloproteinase domain) : This is a family of proteins that play a significant role in cell adhesion and proteolysis. They are not small molecule chemicals but large biological macromolecules.

-

Adamantane (or its derivatives) : Adamantane is a bulky, cage-like hydrocarbon with the chemical formula C10H16. Its derivatives are a broad class of compounds with various applications, and "CA" could be an abbreviation for a specific functional group or a counter-ion.

-

A specific chemical compound with "Adam" in its name and "CA" as an abbreviation : If "this compound" refers to a particular small molecule, please provide a more specific name, such as a full chemical name or a CAS number, to ensure the correct information is retrieved.

Once you clarify the specific "this compound" you are interested in, a comprehensive technical guide on its chemical structure, properties, and related experimental protocols can be provided.

The Therapeutic Potential of the ADAM Family of Proteases: A Technical Guide

Introduction

The "A Disintegrin and Metalloproteinase" (ADAM) family of transmembrane and secreted proteins has emerged as a critical regulator of a vast array of physiological and pathological processes. These zinc-dependent proteases, often referred to as "sheddases," are responsible for the ectodomain shedding of a multitude of cell surface molecules, including growth factors, cytokines, receptors, and adhesion molecules. This proteolytic cleavage is a pivotal event that can initiate signaling cascades, modulate cell-cell and cell-matrix interactions, and influence cell fate. Consequently, dysregulation of ADAM protein activity has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions. This technical guide provides an in-depth overview of the therapeutic applications of the ADAM family, with a particular focus on two of its most well-characterized members: ADAM10 and ADAM17.

Core Concepts: Structure and Function of ADAM Proteases

ADAM proteins are multi-domain molecules, typically consisting of a pro-domain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[1] The metalloproteinase domain harbors the catalytic site responsible for substrate cleavage. The activity of ADAMs is tightly regulated, involving processes such as pro-domain removal for activation and interactions with other proteins that can modulate their function and substrate specificity.[2]

Therapeutic Applications in Key Disease Areas

The central role of ADAMs in controlling fundamental cellular processes makes them attractive targets for therapeutic intervention.

Alzheimer's Disease

In the context of Alzheimer's disease, ADAM10 is of particular interest due to its role as the primary α-secretase involved in the non-amyloidogenic processing of the amyloid precursor protein (APP).[3][4] By cleaving APP within the amyloid-β (Aβ) sequence, ADAM10 activity prevents the formation of the neurotoxic Aβ peptides that are central to the pathogenesis of Alzheimer's.[5] This cleavage also produces a soluble neuroprotective fragment, sAPPα.[4] Upregulating ADAM10 activity is therefore considered a promising therapeutic strategy.[6]

Cancer

Several ADAMs, most notably ADAM17 (also known as TNF-α converting enzyme, or TACE), are overexpressed in various cancers and contribute to tumor progression through multiple mechanisms.[2] ADAM17 is responsible for the shedding and activation of ligands for the epidermal growth factor receptor (EGFR), such as transforming growth factor-α (TGF-α) and amphiregulin, which drive cancer cell proliferation, survival, and invasion.[7] Furthermore, ADAM17-mediated shedding of tumor necrosis factor-α (TNF-α) can contribute to a pro-inflammatory tumor microenvironment.[8] Inhibition of ADAM17 is therefore a key therapeutic strategy in oncology.

Inflammation and Autoimmune Diseases

ADAM17 plays a crucial role in inflammation, primarily through its shedding of TNF-α, a potent pro-inflammatory cytokine.[8] It also cleaves other important inflammatory mediators and their receptors, such as the interleukin-6 receptor (IL-6R).[7] Dysregulated ADAM17 activity is associated with a number of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease.[2]

Quantitative Data on ADAM Inhibitors

A number of small molecule inhibitors and monoclonal antibodies targeting ADAM10 and ADAM17 have been developed. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several of these compounds.

| Inhibitor | Target(s) | IC50 (nM) | Disease Context | Reference(s) |

| ADAM10 Inhibitors | ||||

| GI254023X | ADAM10 | 11.5 | General/Cancer | [9] |

| LT4 | ADAM10 | 40 | Hodgkin Lymphoma | [10][11][12] |

| MN8 | ADAM10 | 9.2 | Hodgkin Lymphoma | [10][11][12] |

| ADAM17 Inhibitors | ||||

| GW280264X | ADAM17, ADAM10 | 8.0 (ADAM17) | General/Cancer | [9] |

| KP-457 | ADAM17 | 11.1 | General | [9] |

| INCB7839 (Aderbasib) | ADAM10, ADAM17 | Potent (low nM) | Cancer | [9][13] |

| TMI-005 | Broad-spectrum | - | Rheumatoid Arthritis | [14] |

| Dual/Other Inhibitors | ||||

| JG26 | ADAM8, ADAM17, ADAM10 | 12 (ADAM8), 1.9 (ADAM17), 150 (ADAM10) | Hodgkin Lymphoma, Vascular Diseases | [9] |

| PPNDS tetrasodium | Meprin β, ADAM10 | 1200 | General | [9] |

Key Signaling Pathways

The therapeutic relevance of ADAM proteins stems from their ability to modulate critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the most important pathways involving ADAM10 and ADAM17.

Figure 1: ADAM10-mediated Notch Signaling Pathway.

Figure 2: ADAM17-mediated EGFR Ligand Shedding and Signaling.

Figure 3: ADAM17-mediated TNF-α Signaling Pathway.

Experimental Protocols

Accurate assessment of ADAM protease activity is crucial for both basic research and drug development. Below are generalized protocols for common assays used to measure ADAM10 and ADAM17 activity.

Protocol 1: Fluorogenic Peptide Substrate-Based Activity Assay

This in vitro assay measures the catalytic activity of purified ADAM enzymes.

Materials:

-

Recombinant human ADAM10 or ADAM17 enzyme

-

Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2 for ADAM17)

-

Assay buffer (e.g., 25 mM Tris, pH 8.0)

-

Test inhibitors and controls (e.g., TAPI-1)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 96-well plate, add the diluted inhibitor or vehicle control.

-

Add the recombinant ADAM enzyme to each well (except for the substrate control wells).

-

Incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.[15] The excitation and emission wavelengths will depend on the specific fluorophore and quencher in the substrate.[15]

-

Subtract the background fluorescence from the substrate control wells.

-

Calculate the rate of substrate cleavage and determine the IC50 values for the inhibitors.

Protocol 2: Cell-Based Shedding Assay

This assay measures the ability of ADAM proteases to cleave their substrates on the surface of living cells.

Materials:

-

Cells expressing the ADAM protease and its substrate of interest (can be endogenous or overexpressed)

-

Cell culture medium and supplements

-

Test inhibitors and controls

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA) to induce shedding (optional)

-

ELISA kit for the shed ectodomain of the substrate

-

Cell lysis buffer

-

Western blotting reagents

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

-

If desired, stimulate shedding by adding an agent like PMA to the medium.

-

Incubate for a period to allow for substrate shedding (e.g., 1-4 hours).

-

Collect the conditioned medium from each well.

-

Quantify the amount of the shed substrate ectodomain in the conditioned medium using a specific ELISA kit.[16]

-

Lyse the cells and analyze the levels of the full-length, uncleaved substrate and the ADAM protease by Western blotting to ensure that the inhibitor is not affecting protein expression.

-

Determine the concentration-dependent effect of the inhibitor on substrate shedding.

Conclusion

The ADAM family of proteases, particularly ADAM10 and ADAM17, represent a rich source of therapeutic targets for a diverse range of human diseases. Their pivotal role in regulating fundamental cellular processes underscores their importance in both health and disease. The development of specific and potent inhibitors for these enzymes holds great promise for novel therapeutic interventions in Alzheimer's disease, cancer, and inflammatory disorders. Further research into the complex regulatory mechanisms of ADAMs and the identification of their full substrate repertoire will undoubtedly unveil new avenues for drug discovery and development. This technical guide provides a foundational understanding of the therapeutic landscape of ADAM proteases, offering valuable insights for researchers and drug development professionals in this exciting field.

References

- 1. Frontiers | Shifting the balance: soluble ADAM10 as a potential treatment for Alzheimer's disease [frontiersin.org]

- 2. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-Secretase ADAM10 Regulation: Insights into Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - A disintegrin-metalloproteinase prevents amyloid plaque formation and hippocampal defects in an Alzheimer disease mouse model [jci.org]

- 6. Therapeutic potential of ADAM10 modulation in Alzheimer’s disease: a review of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. haematologica.org [haematologica.org]

- 12. iris.cnr.it [iris.cnr.it]

- 13. ADAM17: An Emerging Therapeutic Target for Lung Cancer [mdpi.com]

- 14. Savior or not: ADAM17 inhibitors overcome radiotherapy-resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurogentec.com [eurogentec.com]

- 16. cloud-clone.com [cloud-clone.com]

The Role of A Disintegrin and Metalloproteinases (ADAMs) in Cancer: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins that play a crucial role in a variety of cellular processes, including cell adhesion, migration, and proteolysis.[1] A subset of the ADAM family possesses proteolytic activity, enabling them to cleave and release the extracellular domains of a wide range of membrane-bound proteins. This process, known as "ectodomain shedding," is a key mechanism for regulating the activity of growth factors, cytokines, and their receptors.[2] Emerging evidence has strongly implicated several ADAM family members, particularly ADAM10 and ADAM17, in the initiation and progression of various cancers. Their dysregulation can lead to aberrant activation of critical signaling pathways that drive tumor growth, invasion, and metastasis.[3][4] This technical guide provides a comprehensive review of the literature on the role of ADAMs in cancer, with a focus on their involvement in key signaling pathways, quantitative data on their expression and activity, and detailed experimental protocols for their study.

Quantitative Data on ADAM Expression and Activity in Cancer

The overexpression of several ADAM proteins has been documented in a wide range of human cancers, and in many cases, this increased expression correlates with poor prognosis and advanced disease stages.[3][5]

| ADAM Protein | Cancer Type(s) | Key Quantitative Findings | Reference(s) |

| ADAM9 | Gastric Cancer | Significantly upregulated in GC tissues compared to non-neoplastic foveolar epithelium. | [6] |

| Breast Cancer | mRNA frequently expressed in breast carcinomas (66%) compared to normal breast tissues (24%). The 84 kDa form correlated positively with node-positive cancers (p = 0.05) and HER-2 protein levels (p = 0.016). | [7] | |

| Prostate Cancer | Overexpressed in prostate cancer. | [8] | |

| ADAM10 | Non-Small Cell Lung Cancer (NSCLC) | Histoscore of ADAM10 was statistically increased in tumor tissues compared to normal tissues (P<0.01). | [9] |

| Triple-Negative Breast Cancer (TNBC) | High expression in pre-NACT samples was strongly associated with poorer response to NACT and shorter overall survival. | [8] | |

| Hepatocellular Carcinoma (HCC) | Downregulation with siRNA suppressed cell proliferation, migration, and invasion. | [10] | |

| ADAM12 | Gastric Cancer | Significantly upregulated in GC compared to non-neoplastic foveolar epithelium, with higher expression in intestinal-type tumors. | [6] |

| ADAM15 | Gastric Cancer | Significantly upregulated in GC compared to non-neoplastic foveolar epithelium. | [6] |

| Bladder Cancer | Silencing reduced bladder cancer cell invasion. | [11] | |

| ADAM17 | Breast Cancer | The proportion of the active (100 kDa) to total ADAM-17 increased progressively from normal breast tissue to primary breast cancer to lymph node metastases (P = 0.017). High expression is associated with significantly shorter overall survival. | [5][12] |

| Brain Tumors | siRNA transfection reduced invasiveness of U87 cells by 48.3% (P < 0.01) under hypoxic conditions. | [13] | |

| Breast Cancer (MDA-MB-231 cells) | Overexpression increased growth rate by 20.7-41.3% (P<0.01). shRNA knockdown decreased growth rate by 10.2-22.3% (P<0.05). | [14] |

Table 1: Summary of Quantitative Data on ADAM Expression in Various Cancers. This table summarizes key findings on the differential expression of various ADAM proteins in cancer tissues compared to normal tissues and their correlation with clinical outcomes.

Key Signaling Pathways in ADAM-Mediated Carcinogenesis

ADAM proteins are central regulators of several oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) and Notch signaling cascades.

EGFR Pathway Activation

ADAM10 and ADAM17 are the primary sheddases for the entire family of EGFR ligands, including Epidermal Growth Factor (EGF), Transforming Growth Factor-alpha (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[15] The proteolytic release of these ligands from their membrane-tethered precursors is a critical step in the activation of EGFR signaling.[15] This signaling pathway is a potent driver of cell proliferation, survival, and migration in a multitude of cancers.[14]

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and differentiation.[16] ADAM10 is the principal sheddase responsible for the S2 cleavage of the Notch receptor, a critical step for its activation.[16] Following ADAM10-mediated cleavage, the receptor undergoes a subsequent intramembranous cleavage by the γ-secretase complex, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes. Dysregulation of Notch signaling due to aberrant ADAM10 activity is a key driver in several cancers, including non-small cell lung cancer.[9]

References

- 1. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. ADAMTS13 Activity: Screening Test Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The disintegrin-metalloproteinases ADAM9, ADAM12, and ADAM15 are upregulated in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pleiotropic roles of ADAM9 in the biology of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, regulatory factors and cancer-related physiological effects of ADAM9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. ADAM-17 predicts adverse outcome in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ADAM17 reduces hypoxia‐induced brain tumor cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Safety and Toxicity Profile of "Adam CA": An Analysis of Publicly Available Data

Disclaimer: Extensive searches for a specific chemical entity or drug candidate referred to as "Adam CA" within publicly accessible scientific literature, regulatory databases, and clinical trial registries have not yielded information on a compound with this designation. The following guide synthesizes the most relevant publicly available safety data for a product with a similar name, ADAM™, a hydrogel for male contraception developed by Contraline. This information is based on early-stage clinical trial results and may not represent a comprehensive safety and toxicity profile.

Introduction to ADAM™ Male Contraceptive

ADAM™ is an investigational, non-hormonal male contraceptive device. It is a hydrogel that is injected into the vas deferens with the goal of providing a long-lasting, reversible form of contraception by blocking sperm flow. The safety and efficacy of ADAM™ are currently being evaluated in clinical trials.

Clinical Safety Data

The primary source of publicly available safety information for ADAM™ comes from a first-in-human clinical trial. The study was an open-label, single-arm, multi-center trial designed to evaluate the safety and feasibility of the ADAM™ system in healthy male participants.

Experimental Protocol: First-in-Human Clinical Trial

Objective: To evaluate the 90-day safety of ADAM™ implantation in healthy male participants.

Study Design:

-

Type: Open-label, single-arm, multi-center, dose-ranging clinical trial.

-

Participants: 25 healthy male subjects with normal semen parameters.

-

Procedure: The ADAM™ hydrogel was implanted into the vas deferens using a no-scalpel vasectomy (NSV) approach. A 24G over-the-needle catheter was used to cannulate the vas deferens, and the hydrogel was injected using a proprietary, automated injector. The procedure was performed under local or general anesthesia.

-

Dosing: Participants were assigned to one of four dosing cohorts.

-

Follow-up: Participants were monitored for treatment-emergent and non-treatment-related adverse events for 90 days post-procedure.

Below is a workflow diagram of the clinical trial protocol.

Summary of Adverse Events

All 50 implantations in the 25 participants were successful, with no procedural adverse events reported. A total of 76 adverse events (AEs) were documented during the 90-day follow-up period. The majority of these were mild and occurred within the first two weeks, consistent with recovery from a no-scalpel vasectomy.

| Adverse Event (AE) Category | Percentage of Total AEs | Notes |

| Mild | 84.2% | Most AEs (71%) occurred within 14 days post-procedure. |

| Moderate | 14.5% | All AEs were anticipated. |

| Severe | 1.3% | |

| Serious Adverse Events (SAEs) | 1 event | One participant experienced colitis due to a tooth infection, which was determined to be unrelated to the ADAM™ device or the procedure. |

Preclinical Safety and Toxicity

Detailed preclinical safety and toxicity data for ADAM™, such as studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity, are not currently available in the public domain. As an investigational device, it is expected that such studies have been or are being conducted to support the clinical development program and regulatory submissions.

Signaling Pathways and Mechanism of Action

The mechanism of action of ADAM™ is mechanical; it forms a hydrogel that physically occludes the vas deferens, thereby blocking the passage of sperm. This is a localized action and is not expected to have systemic effects or directly interact with cellular signaling pathways.

The following diagram illustrates the intended mechanism of action.

Conclusion

Based on the limited publicly available data, the ADAM™ male contraceptive hydrogel has demonstrated a favorable initial safety profile in a first-in-human study. The reported adverse events were largely mild and in line with expectations for the implantation procedure. However, a comprehensive assessment of the safety and toxicity of ADAM™ requires the full disclosure of preclinical toxicology data and results from larger, long-term clinical trials. At present, there is no public information available for a compound or device specifically named "this compound." Researchers and drug development professionals are advised to consult official publications from the manufacturer and regulatory agencies for the most accurate and up-to-date information.

Methodological & Application

Application Notes and Protocols: The Role of ADAM Family Proteins in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins with diverse roles in cell signaling, adhesion, and proteolysis.[1][2] This document provides detailed application notes and protocols for studying the function of two prominent members, ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), in cell culture experiments. These proteins are crucial regulators of cellular processes by cleaving and releasing the extracellular domains of membrane-bound proteins, a process known as ectodomain shedding.[3][4] Dysregulation of ADAM10 and ADAM17 activity is implicated in numerous pathologies, including cancer and inflammatory diseases, making them important targets for therapeutic intervention.[1]

These notes offer insights into the functional consequences of modulating ADAM activity and provide standardized protocols for assessing these effects in various cell lines.

Data Presentation: Quantitative Effects of ADAM Modulation

The following tables summarize the quantitative effects of inhibiting or knocking down ADAM10 and ADAM17 on various cellular processes, as documented in published studies.

Table 1: Effects of ADAM17 Inhibition/Knockdown on Cancer Cell Lines

| Cell Line | Treatment | Assay | Quantitative Effect | Reference |

| MDA-MB-231 (Breast Cancer) | ADAM17 shRNA | Invasion Assay | 49.1-52.9% decrease in invasiveness compared to control. | [3] |

| MDA-MB-231 (Breast Cancer) | TAPI-2 (ADAM17 inhibitor) | Invasion Assay | 50.3-51.6% decrease in invasiveness in ADAM17-overexpressing cells. | [3] |

| HEY (Ovarian Cancer) | GW280264X (ADAM17 inhibitor) | Viability Assay | ~15-30% reduction in cell viability in spheroids. | [1] |

| SKOV-3 (Ovarian Cancer) | GW280264X + Cisplatin | Viability Assay | Significant reduction in IC50 for cisplatin from >100 µM to lower concentrations. | [1] |

| C33A (Cervical Cancer) | ADAM17 inhibitor + Cisplatin | Viability Assay | Significant increase in cytotoxicity compared to cisplatin alone in spheroids. | [5] |

| CaSki (Cervical Cancer) | ADAM17 inhibitor + Cisplatin | Viability Assay | Significant increase in cytotoxicity compared to cisplatin alone in spheroids. | [5] |

| HOG (Oligodendroglioma) | BMS-561392 (ADAM17 inhibitor) | MTT Assay | Significant reduction in cell viability. | [6] |

| MO3.13 (Oligodendroglioma) | TAPI-1 (ADAM inhibitor) | MTT Assay | Significant decrease in cell viability. | [6] |

Table 2: Effects of ADAM10 Inhibition/Knockdown on Cancer Cell Lines

| Cell Line | Treatment | Assay | Quantitative Effect | Reference |

| HepG2 (Hepatocellular Carcinoma) | ADAM10-RNAi | MTT Assay | Significant reduction in cell proliferation. | [7] |

| HepG2 (Hepatocellular Carcinoma) | ADAM10-RNAi | TUNEL Assay | Significant increase in the number of apoptotic cells. | [7][8] |

| MCF-7 (Breast Cancer) | ADAM10 siRNA (50 nM) | MTT Assay | Significant decrease in cell viability 48h post-transfection. | [9] |

| CaSki (Cervical Cancer) | GI254023X (ADAM10 inhibitor) + Cisplatin | Viability Assay | Nearly 10-fold reduction in IC50 for cisplatin in spheroids. | [5] |

| BT474 (Breast Cancer) | ADAM10 siRNA (20 nM) | Cell Counting | Inhibition of cell growth, enhanced effect with trastuzumab. | [10] |

Signaling Pathways

Understanding the signaling pathways modulated by ADAM10 and ADAM17 is critical for interpreting experimental results.

ADAM17 and EGFR Signaling Pathway

ADAM17 is a key activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It cleaves and releases EGFR ligands, such as Amphiregulin (AREG) and Heparin-Binding EGF-like Growth Factor (HB-EGF), from the cell surface.[5][11] These soluble ligands then bind to and activate EGFR, leading to downstream signaling cascades that promote cell proliferation, survival, and invasion.[3][12]

ADAM10 and Notch Signaling Pathway

ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway.[13][14] This pathway is essential for cell fate decisions, differentiation, and proliferation. Ligand binding to the Notch receptor exposes the S2 cleavage site, allowing ADAM10 to process the receptor. The remaining portion is then cleaved by γ-secretase (S3 cleavage), releasing the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene expression.[2][13][15]

Experimental Protocols

The following are detailed protocols for key experiments to assess the function of ADAM proteins in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the effect of ADAM inhibitors or knockdown on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., MDA-MB-231, HepG2)

-

Complete culture medium

-

ADAM inhibitor (e.g., TAPI-2, GW280264X) or siRNA targeting ADAM10/17

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2x10³ to 1x10⁴ cells per well and allow them to adhere overnight.[3][7]

-

Treat the cells with various concentrations of the ADAM inhibitor or transfect with ADAM-specific siRNA according to standard protocols. Include appropriate vehicle controls (e.g., DMSO) and non-targeting siRNA controls.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

At each time point, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][7]

-

Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Agitate the plate for 10 minutes to ensure complete dissolution.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis Assessment using TUNEL Assay

This protocol detects DNA fragmentation, a hallmark of apoptosis, in cells following ADAM modulation.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

ADAM10/17 siRNA or inhibitor

-

In Situ Apoptosis Detection Kit (TUNEL-based)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

Procedure:

-

Seed cells and treat with ADAM siRNA or inhibitor as described in Protocol 1. Incubate for 48 hours.[8]

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.

-

Wash twice with PBS.

-

Incubate the cells with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Counterstain the nuclei with DAPI or Hoechst stain if desired.

-

Mount the coverslips and visualize the cells under a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells in multiple random fields.[8]

Protocol 3: Western Blot Analysis of Protein Expression and Signaling

This protocol is used to quantify the expression of ADAM proteins and the phosphorylation status of downstream signaling molecules.

Materials:

-

Cells of interest

-

ADAM inhibitor or siRNA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ADAM10, anti-ADAM17, anti-p-EGFR, anti-EGFR, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells as described in Protocol 1.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[4]

-

Denature equal amounts of protein (e.g., 30-40 µg) by boiling in SDS sample buffer.[4]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Substrate Shedding Assay

This protocol measures the release of a specific ADAM substrate into the cell culture medium.

Materials:

-

Cells expressing the substrate of interest

-

ADAM inhibitor or siRNA

-

Serum-free culture medium

-

ELISA kit for the specific shed substrate (e.g., TGF-α, sAPPα) or Western blot analysis

-

Centrifuge

Procedure:

-

Culture cells to near confluence and treat with the ADAM inhibitor or siRNA.

-

Replace the culture medium with serum-free medium and incubate for a defined period (e.g., 24-48 hours).[16]

-

Collect the conditioned medium and centrifuge to remove cells and debris.

-

Analyze the supernatant for the presence of the shed substrate using a specific ELISA kit according to the manufacturer's instructions.

-

Alternatively, the shed substrate can be detected by concentrating the conditioned medium and performing a Western blot analysis.

-

Normalize the amount of shed substrate to the total protein content of the corresponding cell lysate.

Experimental Workflow Example: Investigating the Role of ADAM17 in Drug Resistance

This workflow outlines the steps to investigate if ADAM17 contributes to chemotherapy resistance in a cancer cell line.

References

- 1. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 3. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intriguing Roles for Endothelial ADAM10/Notch Signaling in the Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Adam CA Administration in Animal Models

Disclaimer: The following application notes and protocols are based on the assumption that "Adam CA" is a hypothetical inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17). As of the last update, no specific therapeutic agent named "this compound" has been identified in the public domain. Therefore, the data presented, including dosages and pharmacokinetic parameters, are illustrative and intended to serve as a template for researchers working with similar small molecule inhibitors in preclinical animal models.

Introduction

A Disintegrin and Metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins with diverse functions in cell adhesion, migration, proteolysis, and signaling.[1][2] ADAM17, also known as TNF-α converting enzyme (TACE), is a key sheddase responsible for the ectodomain shedding of a wide array of cell surface proteins, including tumor necrosis factor-alpha (TNF-α) and ligands of the epidermal growth factor receptor (EGFR).[3][4] Dysregulation of ADAM17 activity has been implicated in various pathologies, particularly in cancer, where it promotes tumor growth and metastasis through the activation of EGFR and other signaling pathways.[1][3] This document provides a detailed protocol for the administration of "this compound," a hypothetical small molecule inhibitor of ADAM17, in animal models for preclinical efficacy and pharmacokinetic studies.

Signaling Pathway of ADAM17

ADAM17-mediated signaling is a crucial process in both normal physiology and in pathological conditions like cancer. The diagram below illustrates the central role of ADAM17 in releasing growth factors and cytokines that subsequently activate downstream signaling cascades.

Caption: ADAM17-mediated ectodomain shedding and its inhibition by this compound.

Experimental Workflow

A typical preclinical study to evaluate a novel compound like this compound involves a series of experiments ranging from initial dose-finding and toxicity studies to efficacy and pharmacokinetic assessments. The following diagram outlines a standard experimental workflow.

References

- 1. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Studies of "Adam CA"

A Note on Nomenclature: The term "Adam CA" is not a standard scientific identifier for a specific compound. Our review of the scientific literature suggests this term may be an ambiguous reference to one of two distinct classes of molecules:

-

ADAM Inhibitors: Compounds that inhibit the activity of the "A Disintegrin and Metalloproteinase" (ADAM) family of enzymes, particularly ADAM10 and ADAM17. These are under investigation for their therapeutic potential in oncology and inflammatory diseases.

-

ADAM as a SERT Imaging Agent: The acronym ADAM is also used for the compound 2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine , a radioligand used for in-vivo imaging of the Serotonin Transporter (SERT) via Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

This document provides detailed application notes and protocols for both potential interpretations to ensure researchers can proceed with the appropriate experimental design.

Section 1: ADAM Inhibitors for In-Vivo Therapeutic Studies

This section focuses on the in-vivo application of inhibitors targeting ADAM10 and ADAM17. As an exemplar, we will use GW280264X , a well-characterized dual inhibitor of ADAM10 and ADAM17.

Data Presentation: In-Vivo Dosage and Administration of GW280264X

| Parameter | Details | Animal Model | Application | Source |

| Dosage | 100 µg/kg | C57BL/6 mice | Spinal Cord Injury | [1] |

| 50 mg/kg | Rats | Toxin-induced Germ Cell Apoptosis | [2] | |

| 500 µg/kg | C57BL/6J mice | LPS-induced Acute Liver Injury | ||

| Concentration | 10 µM (for intra-testicular injection) | Rats | Toxin-induced Germ Cell Apoptosis | [2] |

| Administration Route | Intraperitoneal (i.p.) injection | Mice | Spinal Cord Injury, Acute Liver Injury | [1] |

| Intra-testicular injection | Rats | Toxin-induced Germ Cell Apoptosis | [2] | |

| Vehicle | 10% DMSO in Corn Oil | General in-vivo use | N/A | [3] |

| Treatment Schedule | Daily for one week, starting 4 hours post-surgery | C57BL/6 mice | Spinal Cord Injury | [1] |

| Single intra-testicular injection prior to toxin treatment | Rats | Toxin-induced Germ Cell Apoptosis | [2] | |

| Administered at 1 and 3 hours post-LPS treatment | C57BL/6J mice | LPS-induced Acute Liver Injury |

Experimental Protocol: In-Vivo Evaluation of GW280264X in a Mouse Model of LPS-Induced Acute Liver Injury

Objective: To assess the efficacy of the ADAM10/17 inhibitor GW280264X in mitigating lipopolysaccharide (LPS)-induced acute liver injury in mice.

Materials:

-

GW280264X

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

C57BL/6J male mice (8-10 weeks old)

-

Standard laboratory equipment for animal handling and injections

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Preparation of GW280264X Formulation:

-

Prepare a stock solution of GW280264X in DMSO.

-

On the day of the experiment, dilute the stock solution in corn oil to achieve a final vehicle composition of 10% DMSO in corn oil.[3] The final concentration should be calculated based on the desired dosage (e.g., 500 µg/kg) and the average weight of the mice, with a typical injection volume of 100-200 µL.

-

-

Induction of Acute Liver Injury:

-

Induce acute liver injury by administering a single intraperitoneal (i.p.) injection of LPS (10 mg/kg) dissolved in sterile saline.

-

-

Treatment Administration:

-

At 1 hour and 3 hours following the LPS injection, administer GW280264X (500 µg/kg) via i.p. injection.

-

The control group should receive an equivalent volume of the vehicle (10% DMSO in corn oil) at the same time points.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of distress.

-

At a predetermined endpoint (e.g., 24 hours post-LPS injection), euthanize the mice.

-

Collect blood samples via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).

-

Harvest liver tissue for histological analysis (e.g., H&E staining) and molecular assays (e.g., qPCR for inflammatory markers, Western blot for signaling pathway components).

-

Data Analysis:

-

Compare serum liver enzyme levels between the vehicle-treated and GW280264X-treated groups.

-

Histologically score liver sections for signs of inflammation and necrosis.

-

Analyze the expression of relevant genes and proteins to elucidate the mechanism of action.

Signaling Pathway Diagram: ADAM10/17-Mediated Signaling in Cancer and Inflammation

Caption: ADAM10/17 signaling pathways and the inhibitory action of GW280264X.

Section 2: ADAM as a SERT Imaging Agent for In-Vivo Studies

This section details the use of ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine) , typically radiolabeled with Fluorine-18 ([18F]-ADAM) or Iodine-123 ([123I]-ADAM), for in-vivo imaging of the Serotonin Transporter (SERT).

Data Presentation: In-Vivo Dosage and Imaging Parameters for Radiolabeled ADAM

| Parameter | Details | Animal Model | Application | Source |

| Radiotracer | 4-[18F]-ADAM | Rats | PET Imaging of SERT | [4] |

| 4-[18F]-ADAM | Macaca cyclopis (Monkeys) | PET Imaging of SERT | [5] | |

| [123I]-ADAM | Humans | SPECT Imaging of SERT | [6] | |

| Dosage (Radioactivity) | ~5.6 MBq | Mice | PET Imaging | [7] |

| 50 ± 30 MBq | Rats | PET Imaging | [8] | |

| Administration Route | Intravenous (i.v.) bolus injection | Rats, Monkeys | PET Imaging | [5][8] |

| Imaging Modality | Positron Emission Tomography (PET) | Rats, Monkeys | SERT Quantification | [4][5] |

| Single-Photon Emission Computed Tomography (SPECT) | Humans | SERT Quantification | [6] | |

| Time to Equilibrium | 120 - 150 minutes post-injection | Macaca cyclopis (Monkeys) | PET Imaging | [5] |

| Optimal Imaging Window | 60 - 90 minutes post-injection | Rats | micro-PET | [4] |

Experimental Protocol: Preclinical PET Imaging of SERT with 4-[18F]-ADAM in Rodents

Objective: To non-invasively quantify the density of serotonin transporters (SERT) in the rodent brain using 4-[18F]-ADAM with Positron Emission Tomography (PET).

Materials:

-

4-[18F]-ADAM (radiosynthesis performed in a GMP-compliant facility)

-

Sterile saline for injection

-

Anesthesia (e.g., isoflurane)

-

Animal handling and monitoring equipment (heating pad, respiratory monitor)

-

Small animal PET/CT scanner

-

Male Sprague-Dawley rats (250-300g)

-

Tail vein catheter

Procedure:

-

Animal Preparation:

-

Fast the animal for 4-6 hours prior to the scan to reduce variability in radiotracer uptake. Allow free access to water.

-

Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

-

Place a catheter in the lateral tail vein for radiotracer injection.

-

Position the animal on the scanner bed. A heating pad should be used to maintain body temperature.

-

-

Radiotracer Administration:

-

Administer a bolus intravenous injection of 4-[18F]-ADAM (e.g., 50 ± 30 MBq) through the tail vein catheter.[8] Flush the catheter with sterile saline.

-

-

PET/CT Image Acquisition:

-

Immediately after radiotracer injection, begin a dynamic PET scan for a duration of 90-120 minutes.

-

Acquire a short CT scan for attenuation correction and anatomical co-registration.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET images with the CT or a standard MRI atlas.

-

Define regions of interest (ROIs) for SERT-rich areas (e.g., midbrain, thalamus, striatum) and a reference region with low SERT density (e.g., cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Calculate the specific uptake ratio (SUR) or other quantitative binding parameters at the optimal imaging window (e.g., 60-90 minutes for rats) to estimate SERT availability.[4]

-

Workflow Diagram: Preclinical In-Vivo SERT Imaging Experiment

Caption: Experimental workflow for in-vivo SERT imaging using a radiolabeled ADAM probe.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Validation of 4-[18F]-ADAM as a SERT imaging agent using micro-PET and autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of 4-[18F]-ADAM as an imaging agent for SERT in non-human primate brain using PET: a dynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Translational PET Imaging of Spinal Cord Injury with the Serotonin Transporter Tracer [11C]AFM - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring ADAM and Carbonic Anhydrase Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the measurement of activity of two important enzyme families: A Disintegrin and Metalloproteinases (ADAMs) and Carbonic Anhydrases (CAs). These enzymes are critical in a variety of physiological and pathological processes, making them key targets in drug discovery and development.

I. Measurement of ADAM Metalloproteinase Activity

ADAMs are a family of transmembrane and secreted proteins involved in ectodomain shedding, a process that releases the extracellular domains of membrane-bound proteins. This activity modulates key signaling pathways involved in cell-cell interaction, inflammation, and cancer. Accurate measurement of ADAM activity is crucial for understanding their function and for the development of specific inhibitors.

Application Notes

Fluorogenic peptide-based assays are a common and sensitive method for measuring the activity of specific ADAMs, such as ADAM10 and ADAM17 (also known as TACE). These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide by the ADAM enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity. Cell-based assays are also critical for studying ADAM activity in a more physiologically relevant context.

Quantitative Data for ADAM Activity Assays

| Parameter | ADAM10 | ADAM17 (TACE) | Reference |

| Substrate | Fluorogenic Peptide (e.g., based on GPVI sequence) | Fluorogenic Peptide (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2) | [1][2] |

| Detection Method | Fluorescence (Ex/Em = 490/520 nm or 485/530 nm) | Fluorescence (Ex/Em = 320/405 nm) | [1][3] |

| Limit of Detection | As low as 0.25 ng/mL | Not specified | [4] |

| Specific Activity | Not specified | >500 pmol/min/µg | [1] |

| Kinetic Constants | K_m_ = 24.3 µM, k_cat_ = 0.27 s⁻¹ (for GPVI-Cy3 substrate) | Not specified | [5] |

Experimental Protocols

This protocol is adapted from commercially available kits and allows for the kinetic measurement of purified or recombinant ADAM10 activity.[3][6]

Materials:

-

Recombinant human ADAM10 enzyme

-

ADAM10 fluorogenic substrate (e.g., SensoLyte® 520 ADAM10 substrate)

-

Assay buffer (e.g., 25 mM Tris, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

-

Inhibitor of choice (for inhibitor screening)

Procedure:

-

Prepare solutions:

-

Dilute the ADAM10 fluorogenic substrate to the desired concentration in assay buffer.

-

Dilute the recombinant ADAM10 to the desired concentration in assay buffer. Keep on ice.

-

-

Add 50 µL of the diluted ADAM10 enzyme solution to each well of the 96-well plate.

-

For inhibitor studies, add the test compound to the wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity (Ex/Em = 490/520 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-5 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

This protocol allows for the measurement of ADAM17 activity on the surface of cultured cells.[2]

Materials:

-

Adherent cells expressing ADAM17

-

Fluorogenic ADAM17 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

-

Assay buffer (25 mM Tris, pH 8.0)

-

96-well plate

-

Fluorescence microplate reader

-

Fixative (e.g., 1.5% paraformaldehyde)

-

Wash buffer (e.g., PBS)

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Wash the cells twice with cold PBS.

-

Fix the cells with 1.5% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add 100 µL of assay buffer containing 10 µM of the fluorogenic ADAM17 substrate to each well.

-

Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measure the fluorescence intensity (Ex/Em = 320/405 nm) using a fluorescence microplate reader.

ADAM Signaling Pathways

ADAM proteases play a crucial role in regulating signaling pathways by cleaving and releasing the ectodomains of various cell surface proteins. Two of the most well-characterized pathways are the activation of the Epidermal Growth Factor Receptor (EGFR) and the Notch signaling pathway.

Caption: ADAM10 and ADAM17 mediated signaling pathways.

II. Measurement of Carbonic Anhydrase Activity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are essential for processes such as pH homeostasis, CO2 transport, and respiration.[7] Measuring CA activity is fundamental for studying their physiological roles and for screening potential inhibitors for therapeutic purposes.

Application Notes

Two primary methods are widely used to measure CA activity: the electrometric Wilbur-Anderson assay and colorimetric assays. The Wilbur-Anderson method directly measures the time required for a CO2-saturated solution to lower the pH of a buffer, which is accelerated in the presence of CA.[8] Colorimetric assays often rely on the esterase activity of CAs, where the enzyme hydrolyzes a chromogenic ester substrate, such as p-nitrophenyl acetate, leading to a color change that can be quantified spectrophotometrically.[7]

Quantitative Data for Carbonic Anhydrase Activity Assays

| Parameter | Wilbur-Anderson Assay | Colorimetric Assay | Reference |

| Principle | Electrometric pH change | Spectrophotometric (esterase activity) | [7][8] |

| Substrate | CO2 | p-Nitrophenyl acetate | [7][8] |

| Detection | pH meter | Spectrophotometer (405 nm) | [7][8] |

| Units | Wilbur-Anderson Units (W-A U) | mU/mL or specific activity (U/mg) | [7][9] |

| Typical Value | Bovine Erythrocyte CA: ≥3,000 W-A U/mg | Not directly comparable | [9] |

Experimental Protocols

This classic method measures the time required for a pH drop in a buffered solution upon the addition of CO2-saturated water.[8]

Materials:

-

Purified CA enzyme or biological sample (e.g., hemolysate)

-

Tris-HCl buffer (0.02 M, pH 8.3), chilled to 0-4°C

-

CO2-saturated deionized water, chilled to 0-4°C

-

pH meter with a fast-responding electrode

-

Stir plate and stir bar

-

Stopwatch

Procedure:

-

Blank Reaction:

-

Pipette 6.0 mL of chilled Tris-HCl buffer into a small beaker with a stir bar at 0-4°C.

-

Place the pH electrode in the buffer and ensure the pH is 8.3.

-

Rapidly add 4.0 mL of CO2-saturated water and simultaneously start the stopwatch.

-

Record the time (T_0_) required for the pH to drop from 8.3 to 6.3. A typical blank time is 70-100 seconds.[10]

-

-

Enzyme-Catalyzed Reaction:

-

Pipette 6.0 mL of chilled Tris-HCl buffer into a beaker.

-

Add a known amount of CA enzyme or sample.

-

Rapidly add 4.0 mL of CO2-saturated water and start the stopwatch.

-

Record the time (T) for the pH to drop from 8.3 to 6.3.

-

-

Calculation of Wilbur-Anderson Units:

-

Units/mg = (2 * (T_0_ - T)) / (T * mg of enzyme in assay)

-

This assay measures the esterase activity of CA using p-nitrophenyl acetate as a substrate.[7]

Materials:

-

Purified CA enzyme or biological sample

-

CA Assay Buffer (e.g., 40 mL)

-

CA Substrate (p-nitrophenyl acetate)

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

-

CA inhibitor (e.g., Acetazolamide) for control experiments

Procedure:

-

Prepare samples and controls in a 96-well plate:

-

Sample wells: Add diluted sample to the wells.

-

Positive control: Add a known amount of purified CA.

-

Negative control: Add sample or purified CA along with a CA inhibitor.

-

Blank: Contains only assay buffer.

-

-

Adjust the volume in all wells to 95 µL with CA Assay Buffer.

-

Initiate the reaction by adding 5 µL of CA Substrate to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode at room temperature for at least 30 minutes, taking readings every 1-2 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot (ΔA/min).

-

Specific activity can be calculated using the molar extinction coefficient of p-nitrophenol.

Carbonic Anhydrase Signaling and Physiological Role

CAs are crucial for maintaining pH homeostasis by catalyzing the rapid interconversion of CO2 and bicarbonate. This is fundamental in various physiological contexts, including gas exchange in the lungs and tissues, and pH regulation in the kidney.

Caption: Role of Carbonic Anhydrase in CO2 transport.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. ADAM Sheddase Activity Promotes the Detachment of Small Extracellular Vesicles From the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurogentec.com [eurogentec.com]

- 4. SensoLyte® 520 ADAM10 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 5. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: The Use of Constitutively Active ADAMs in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of constitutively active (CA) forms of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes, specifically ADAM10 and ADAM17 (also known as TACE), as powerful research tools for the study and therapeutic development in Alzheimer's Disease (AD).